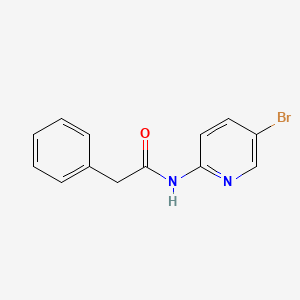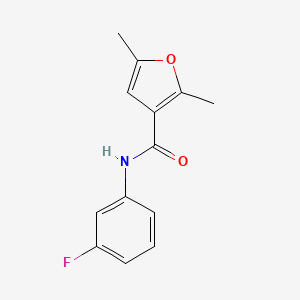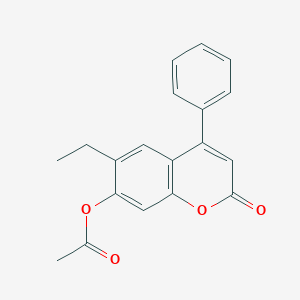
2-(4-methylphenoxy)-5-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(4-methylphenoxy)-5-(trifluoromethyl)pyridine” is a chemical compound that has not been reported to occur in natural source materials of botanical or animal origin . It is related to other compounds such as “2-(trifluoromethyl)pyridine-4-boronic acid” and “4-(4-Methylphenoxy)-2-(trifluoromethyl)aniline” which have been used in various areas of research .
科学研究应用
Trifluoromethylation Reactions
The trifluoromethyl group (CF₃) plays a crucial role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation chemistry have highlighted MPTP as a valuable precursor for introducing CF₃ groups into organic molecules. Researchers explore its use in radical trifluoromethylation reactions, where it serves as a carbon-centered radical intermediate .
作用机制
Target of Action
The primary target of 2-(4-methylphenoxy)-5-(trifluoromethyl)pyridine is the carotenoid biosynthetic pathway . This compound interacts with phytoene desaturase , a key enzyme in this pathway .
Mode of Action
2-(4-methylphenoxy)-5-(trifluoromethyl)pyridine inhibits the activity of phytoene desaturase, thereby disrupting the synthesis of carotenoids . Carotenoids play a crucial role in the photosynthetic apparatus of green plants, serving as accessory pigments in light harvesting and participating in electron transfer processes .
Biochemical Pathways
The inhibition of carotenoid synthesis affects the photosynthetic activity of plants . Carotenoids protect the photosystems against photooxidation caused by excited triplet state chlorophyll . When carotenoid synthesis is inhibited, the plant cannot form enough carotenoids to ensure efficient photoprotection .
Pharmacokinetics
The trifluoromethyl group is known to play an important role in pharmaceuticals, agrochemicals, and materials . It is involved in the trifluoromethylation of carbon-centered radical intermediates .
Result of Action
The result of the action of 2-(4-methylphenoxy)-5-(trifluoromethyl)pyridine is the decline of photosynthetic activity . The degradation of chlorophyll, depending on the intensity of illumination, leads to the typical bleaching symptoms in plants .
Action Environment
The action of 2-(4-methylphenoxy)-5-(trifluoromethyl)pyridine can be influenced by environmental factors. For instance, high light stress can exacerbate the effects of carotenoid synthesis inhibition
属性
IUPAC Name |
2-(4-methylphenoxy)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c1-9-2-5-11(6-3-9)18-12-7-4-10(8-17-12)13(14,15)16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXLCEFMMCMNCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5872876.png)
![N-(4-butylphenyl)-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5872902.png)
![3-(4-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5872918.png)
![3-bromobenzaldehyde [5-(allylthio)-4H-1,2,4-triazol-3-yl]hydrazone](/img/structure/B5872934.png)
![N-(2-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5872940.png)
![N-(3,4-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5872955.png)

![N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5872966.png)


![2-(2-chlorophenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5872971.png)
![7-methyl-5-[(3-methyl-2-buten-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5872976.png)